cisplatin -

cisplatin

Catalog Number: EVT-7958998
CAS Number:
Molecular Formula: Cl2H6N2Pt+2
Molecular Weight: 300.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cisplatin is a diamminedichloroplatinum compound in which the two ammine ligands and two chloro ligands are oriented in a cis planar configuration around the central platinum ion. An anticancer drug that interacts with, and forms cross-links between, DNA and proteins, it is used as a neoplasm inhibitor to treat solid tumours, primarily of the testis and ovary. Commonly but incorrectly described as an alkylating agent due to its mechanism of action (but it lacks alkyl groups). It has a role as an antineoplastic agent, a photosensitizing agent, a cross-linking reagent, a genotoxin, a nephrotoxin, a ferroptosis inducer, an apoptosis inducer and a mutagen.
Cisplatin, cisplatinum or cis-diamminedichloroplatinum(II) (CDDP) is a platinum-based chemotherapy drug used to treat various types of cancers, including sarcomas, some carcinomas (e.g. small cell lung cancer, and ovarian cancer), lymphomas and germ cell tumors. It was the first member of its class, which now also includes carboplatin and oxaliplatin.
An inorganic and water-soluble platinum complex. After undergoing hydrolysis, it reacts with DNA to produce both intra and interstrand crosslinks. These crosslinks appear to impair replication and transcription of DNA. The cytotoxicity of cisplatin correlates with cellular arrest in the G2 phase of the cell cycle.
Classification and Source

Cisplatin is classified as an alkylating agent and a metal coordination compound. It is a platinum(II) complex that forms a square planar geometry around the platinum center. The compound was first synthesized in 1844 by M. Peyrone, but its potential as an anticancer agent was not explored until the 1960s when researchers observed its ability to inhibit cell division in Escherichia coli during electrolysis experiments . The compound is primarily sourced from platinum metal, which undergoes various chemical transformations to yield cisplatin.

Synthesis Analysis

Cisplatin can be synthesized through several methods, with the most notable being:

  1. Traditional Method: The synthesis typically begins with potassium tetrachloroplatinate(II), which is treated with aqueous ammonia. This reaction can lead to unwanted byproducts such as Magnus' green salt and the trans isomer of platinum complexes .
  2. Microwave-Assisted Synthesis: A more recent development involves a microwave-assisted method that optimizes the synthesis process. This method utilizes a molar ratio of potassium tetrachloroplatinate(II) to ammonium acetate and potassium chloride of 1:4:2 at 100 °C, achieving yields of up to 47% in approximately 80 minutes .
  3. No-Carrier-Added Synthesis: This technique focuses on synthesizing isotopically labeled cisplatin using an iridium target material. The process involves selective reduction and ligand substitution reactions without precipitation steps, enhancing purity and yield .

These methods highlight the versatility in synthesizing cisplatin while addressing the challenges of purity and yield.

Molecular Structure Analysis

Cisplatin has a molecular formula of C6H12Cl2N2Pt\text{C}_6\text{H}_{12}\text{Cl}_2\text{N}_2\text{Pt} and a molecular weight of approximately 301.1 g/mol. The structure consists of a central platinum atom coordinated to two ammonia molecules and two chloride ions in a square planar arrangement. The configuration is crucial for its biological activity, as the spatial arrangement affects how cisplatin interacts with DNA .

The stability of cisplatin under physiological conditions allows it to maintain its structure until it enters a cellular environment where it undergoes aquation, leading to the release of chloride ions .

Chemical Reactions Analysis

Cisplatin undergoes several key chemical reactions:

  1. Aquation Reaction: Upon entering cells, cisplatin loses one or both chloride ligands through aquation, forming reactive platinum(II) aqua complexes .
  2. DNA Binding: The resulting aqua complexes react with nucleophilic sites on DNA, primarily at the N7 position of guanine bases, leading to the formation of bifunctional adducts. The predominant adduct formed is the intrastrand cross-link between two guanines (1,2-d(GpG)), which accounts for about 60-65% of all DNA binding events .
  3. Adduct Formation: These adducts distort the DNA helix structure, inhibiting replication and transcription processes, ultimately triggering cellular apoptosis .
Mechanism of Action

The mechanism by which cisplatin exerts its anticancer effects involves several steps:

This multi-step process underscores the complexity of cisplatin's action and its effectiveness as a chemotherapeutic agent.

Physical and Chemical Properties Analysis

Cisplatin exhibits several notable physical and chemical properties:

  • Appearance: It appears as a white or yellow crystalline powder.
  • Solubility: Slightly soluble in water (approximately 2.53 g/L at 25 °C) but soluble in dimethylformamide and dimethyl sulfoxide.
  • Melting Point: Approximately 270 °C.
  • Density: About 3.74 g/cm³.
  • Log P (Partition Coefficient): -2.19, indicating low lipophilicity .

These properties are significant for its formulation and delivery in clinical settings.

Applications

Cisplatin has extensive applications in cancer therapy:

  1. Chemotherapy: It is primarily used to treat various cancers including testicular cancer, ovarian cancer, bladder cancer, and lung cancer.
  2. Combination Therapy: Cisplatin is often used in combination with other chemotherapeutic agents to enhance efficacy and overcome drug resistance.
  3. Research Applications: Ongoing studies are investigating novel formulations and derivatives of cisplatin aimed at improving therapeutic outcomes while minimizing side effects such as nephrotoxicity .
Historical Development and Anticancer Discovery Trajectory

Serendipitous Discovery of Platinum Complex Bioactivity

The anticancer properties of cisplatin emerged from non-biological research. In 1965, biophysicist Barnett Rosenberg investigated electromagnetic effects on Escherichia coli division using platinum electrodes. Unexpectedly, bacterial cell division ceased while cellular growth continued, producing filamentous structures up to 300 times normal length. Control experiments revealed this effect originated not from electrical fields but from soluble platinum complexes generated through electrolysis. The active compound was identified as cis-diamminedichloroplatinum(II) (cisplatin), synthesized 120 years earlier by Michele Peyrone but never biologically characterized [2] [3] [10]. Rosenberg subsequently validated cisplatin's tumor-inhibiting potential in sarcoma 180 and leukemia L1210 murine models, achieving unprecedented tumor regression rates. This accidental discovery established platinum as the first non-organic anticancer agent [2] [9].

Table 1: Key Observations in Cisplatin's Serendipitous Discovery

Experimental ContextObservationImplication
Electrolysis of Pt electrodes in NH₄Cl bufferInhibition of E. coli cell divisionElectrochemical byproducts affect cellular processes
Control with platinum electrodes (no current)Normal cell divisionElectrical current necessary for effect
Filtered electrode solutionFilamentous growthSoluble compound responsible
Chemical analysisCisplatin identifiedSpecific geometry required for bioactivity
Murine sarcoma 180 modelsTumor regressionTranslational anticancer potential

Structural Elucidation and Stereochemical Specificity

Cisplatin's bioactivity depends critically on its square planar geometry and cis stereochemistry. Alfred Werner's 1893 coordination theory correctly predicted the structure of Pt(II) complexes with two chloride and two ammonia ligands in adjacent (cis) positions. The inactive trans isomer (transplatin) differs only in ligand arrangement but exhibits 10-100x lower cytotoxicity [3] [7] [8]. X-ray crystallography later confirmed that cisplatin adopts a symmetrical planar configuration with bond angles of 90° between ligands, enabling specific DNA adduct formation. The hydrolysis kinetics further distinguish cisplatin: its aquation products [PtCl(H₂O)(NH₃)₂]⁺ and [Pt(H₂O)₂(NH₃)₂]²⁺ form more readily than transplatin's, enhancing DNA binding capacity [7] [8].

Table 2: Critical Structural Features of Platinum Complexes

Structural FeatureCisplatinTransplatinBioactivity Consequence
Chloride ligand positionAdjacent (90°)Opposite (180°)Differential DNA adduct formation
Hydrolysis rateFast (t₁/₂ = 2h)SlowEnhanced intracellular activation
DNA binding mode1,2-intrastrand crosslinksInterstrand crosslinksEffective DNA distortion
Steric accessibilityUnhinderedSterically blockedCellular target engagement

Early Mechanistic Studies on Bacterial Cell Division Inhibition

Initial investigations revealed cisplatin selectively disrupts prokaryotic cell division machinery without inhibiting growth. E. coli exposed to sublethal concentrations (0.5-5 μM) exhibited:

  • Filamentation: Cells elongated 50-300x normal length due to inhibited septum formation
  • Reversible effects: Division resumed upon platinum removal
  • Phase specificity: Inhibition occurred during cytokinesis without DNA synthesis impairment [2] [3]

Rosenberg proposed the "Clustering Effect" hypothesis: platinum complexes caused condensed chromosomal material to aggregate near cell poles, physically blocking division plane formation. Later studies confirmed platinum-DNA binding as the primary mechanism, though protein targets (particularly sulfur-rich division proteins) also contribute to filamentation [2] [9]. These bacterial studies provided the first evidence that cisplatin's cellular effects stemmed from macromolecular binding rather than generalized toxicity.

Table 3: Bacterial Responses to Cisplatin Exposure

Response StageTime Post-ExposureCellular PhenotypeMolecular Trigger
Early (0-60 min)0-60 minNormal morphologyCellular uptake
Mid (1-3 h)1-3 hPolar chromosome aggregationDNA-protein crosslinks
Division arrest3-6 hFilamentous growth (no septa)FtsZ inhibition
Recovery>6 h (after removal)Normal division resumesPlatinum efflux/DNA repair

Evolution From Experimental Compound to First-Line Chemotherapeutic

Cisplatin's transition from laboratory curiosity to clinical agent faced significant challenges:

  • Toxicity concerns: Early animal studies revealed nephrotoxicity, nearly halting development
  • Synthesis hurdles: Isomerically pure cisplatin required innovative synthesis (K₂[PtCl₄] → K₂[PtI₄] → cis-[PtI₂(NH₃)₂] → Ag⁺ exchange → cisplatin) to avoid neurotoxic trans isomer contamination [8]
  • Clinical validation: Phase I trials (1971) showed efficacy in testicular and ovarian tumors, leading to NDA submission in 1977
  • FDA approval: Accelerated approval granted in 1978 for metastatic testicular cancer after combination trials with vinblastine and bleomycin achieved >70% cure rates [2] [6] [8]

Carboplatin emerged in 1989 as a less toxic analog, substituting cisplatin's chloride ligands with cyclobutanedicarboxylate. Oxaliplatin, approved in 2002, introduced diaminocyclohexane carrier ligands enabling activity in cisplatin-resistant colorectal cancers. These derivatives validated the structure-activity relationship established during cisplatin's development [5] [8].

Table 4: Cisplatin's Translational Milestones

YearDevelopment MilestoneSignificance
1965Rosenberg's E. coli experimentsBioactivity discovery
1969Murine tumor regression demonstratedIn vivo proof-of-concept
1971Phase I human trials initiatedFirst human safety data
1974Combination with bleomycin/vinblastineTesticular cancer cure paradigm
1978FDA approval (testicular/bladder cancer)First platinum chemotherapeutic
1989Carboplatin approvalReduced toxicity profile
2002Oxaliplatin approval (colorectal)Expanded tumor spectrum

Properties

Product Name

cisplatin

IUPAC Name

azane;dichloroplatinum(2+)

Molecular Formula

Cl2H6N2Pt+2

Molecular Weight

300.05 g/mol

InChI

InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+4/p-2

InChI Key

BSJGASKRWFKGMV-UHFFFAOYSA-L

SMILES

N.N.Cl[Pt+2]Cl

Canonical SMILES

N.N.Cl[Pt+2]Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.